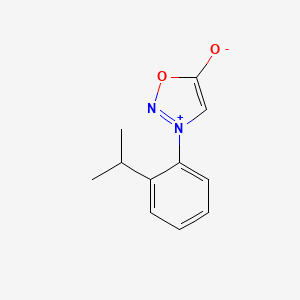
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H18N2O4 It is known for its unique chemical structure, which includes a benzoylcarbohydrazonoyl group, a bromophenyl group, and a methoxybenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzoylcarbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromophenyl and 4-methoxybenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxybenzoate groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Benzoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-Benzoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-(2-Benzoylcarbohydrazonoyl)-4-chlorophenyl 4-methoxybenzoate
Uniqueness
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
356798-87-3 |
|---|---|
Molekularformel |
C22H17BrN2O4 |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
[2-[(E)-(benzoylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-19-10-7-16(8-11-19)22(27)29-20-12-9-18(23)13-17(20)14-24-25-21(26)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI-Schlüssel |
FKODYXIPESQTRZ-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)
![Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029105.png)
![11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12029113.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029128.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12029132.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B12029152.png)
![N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12029167.png)

![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12029186.png)
